Bromotrichloromethane

Descripción general

Descripción

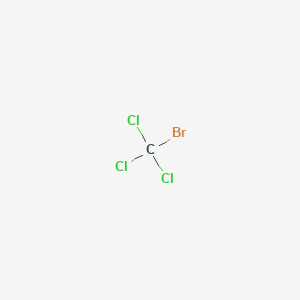

Bromotrichloromethane, also known as trichlorobromomethane, is a halogenated methane derivative with the chemical formula CBrCl₃. It is a colorless to slightly yellow liquid with a chloroform-like odor. This compound is primarily used as a solvent, intermediate, and reagent in various chemical processes. It has applications in the production of fluorocarbon refrigerants and as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromotrichloromethane can be synthesized by the reaction of bromine with chloroform under the influence of light. The process involves providing bromine in chloroform and irradiating the resulting solution with light in the range of 350 to 550 nm. It is crucial to avoid radiation of wavelengths below 350 nm to ensure selectivity and efficiency .

Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis. The process is scaled up to accommodate larger quantities, with careful control of reaction conditions to maintain product quality and yield. The use of specialized equipment to handle bromine and chloroform safely is essential in industrial settings .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Bromotrichloromethane undergoes nucleophilic substitution reactions, where triethylphosphite [(EtO)₃P] preferentially attacks halogen atoms (Br or Cl) rather than the carbon center.

Key Findings:

-

Regioselectivity : DFT/B3LYP calculations show nucleophilic attack at Br or Cl atoms is kinetically favored over carbon due to lower activation energies (A_Br: 43.47 kcal/mol; A_Cl: 37.36 kcal/mol vs. A_C: 50.90 kcal/mol) .

-

Mechanism : The reaction proceeds via a polar, exothermic pathway (ΔH = -7.40 kcal/mol for Br attack), forming intermediates like (EtO)₃P–Br–CCl₃ .

-

Product Distribution : Kinetic control leads to Cl-substituted products, while thermodynamic factors favor Br substitution .

Radical Chain Reactions

CBrCl₃ participates in radical-mediated processes, particularly under photolytic conditions.

Mechanism:

-

Photolysis : UV light cleaves CBrCl₃ into trichloromethyl radicals (CCl₃- ) and bromine atoms (Br- ) :

-

Hydrogen Abstraction : CCl₃- abstracts hydrogen from alkanes (RH), forming CHCl₃ and alkyl radicals (R- ) :

-

Chain Propagation : R- reacts with CBrCl₃ to yield alkyl bromides (RBr) and regenerate CCl₃- :

Role in Appel Reaction

CBrCl₃ substitutes CCl₄ in the Appel reaction to convert alcohols to alkyl halides.

Reaction Features:

-

Solvent Dependency : In CH₂Cl₂, mixtures of alkyl bromides and chlorides form (e.g., 2-phenylethanol yields 60% Br vs. 40% Cl products) .

-

Mechanistic Insight : CBrCl₃ reacts with PPh₃ to generate PPh₃–BrCl₂ intermediates, facilitating halide exchange .

Telomerization in Polymer Chemistry

CBrCl₃ acts as a telogen in radical telomerization of methacrylates, controlling polymer chain length.

Example:

-

2-Fluorenyl Methacrylate (2-FMA) : Telomerization at 50–90°C yields telomers with average degrees of polymerization (DP) between 2–4 .

-

Lactone Formation : 9-Fluorenyl methacrylate (9-FMA) forms lactones due to steric effects, reducing DP compared to 2-FMA .

Thermochemical Data

Reaction enthalpies for CBrCl₃ synthesis and decomposition:

| Reaction | ΔrH° (kcal/mol) | Method | Reference |

|---|---|---|---|

| CHCl₃ + Br₂ → HBr + CBrCl₃ | -1.4 ± 0.1 | Equilibrium | |

| CCl₄ + Br₂ → BrCl + CBrCl₃ | 8.8 ± 0.3 | Equilibrium | |

| CBrCl₃ + RH → RBr + CHCl₃ | 1.4 | Kinetics |

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Photocatalytic Reactions

BTCM has been utilized as a reagent in photocatalytic reactions, specifically for the synthesis of complex organic molecules. A recent study demonstrated its effectiveness in a visible-light-mediated multicomponent annulation process involving amide-anchored 1,7-diynes. The reaction employs BTCM to generate key intermediates through the cleavage of carbon-halogen bonds, leading to the formation of diverse benzoyl-quinolin-2(1H)-one acetates .

Table 1: Reaction Conditions and Yields

| Entry | Reaction Conditions | Yield (%) |

|---|---|---|

| 1 | CBrCl₃ with 30 W blue LEDs | 48 |

| 2 | CBrCl₃ with K₂CO₃ as base | 67 |

| 3 | Wet-acetonitrile at room temperature | 75 |

This table summarizes the yields obtained under various conditions, highlighting the efficiency of BTCM in facilitating these transformations.

1.2 Radical Telomerization

BTCM acts as a strong telogen in radical telomerization processes, particularly for vinyl monomers. Its ability to generate bromine radicals makes it a valuable component in polymer chemistry, enhancing the synthesis of complex polymers through controlled radical processes .

Environmental Studies

2.1 Toxicological Research

Research has indicated that BTCM can potentiate hepatotoxicity when combined with other compounds, such as chlordecone. Studies on male rats have shown dose-response relationships that elucidate the toxic effects of BTCM on liver function, emphasizing its relevance in toxicological assessments .

Table 2: Toxicity Assessment of BTCM

| Study Type | Findings |

|---|---|

| Animal Studies | Indicated hepatotoxicity and lethality |

| Biochemical Analysis | Altered liver enzyme levels post-exposure |

This table provides an overview of findings from toxicological studies involving BTCM.

Case Studies

3.1 Lipid Peroxidation Studies

In a study focusing on lipid peroxidation products in the liver of bromobenzene-poisoned mice, researchers identified elevated levels of toxic aldehydes associated with BTCM exposure. This research underscores the compound's role in oxidative stress and cellular injury mechanisms .

3.2 Water Disinfection Research

BTCM has been examined as a by-product of chlorination processes in drinking water treatment. Historical reviews highlight its significance as a disinfection by-product (DBP) and discuss the balance between public health benefits and potential risks associated with DBPs like BTCM .

Mecanismo De Acción

Bromotrichloromethane exerts its effects primarily through radical mechanisms. In radical polymerization, it acts as a chain transfer agent, where it abstracts a bromine atom to terminate a growing polymer chain and initiate a new one. This process helps control the molecular weight distribution of the resulting polymers . In biological systems, it can induce lipid peroxidation, leading to cellular damage .

Comparación Con Compuestos Similares

Bromodichloromethane (CHBrCl₂): A trihalomethane with similar properties but different reactivity and applications.

Carbon Tetrachloride (CCl₄): Another halogenated methane derivative used as a solvent and in chemical synthesis.

Uniqueness: Bromotrichloromethane is unique due to its specific reactivity in radical polymerization and its role as a brominating reagent. Its ability to participate in halogen exchange and addition reactions also sets it apart from similar compounds .

Actividad Biológica

Bromotrichloromethane (BrCCl₃), also known as brominated trichloromethane, is a chemical compound with significant biological activity, particularly concerning its toxicological effects. This article reviews the biological activity of BrCCl₃, focusing on its hepatotoxicity, mechanisms of action, and implications for human health based on diverse research findings.

- Chemical Formula : CBrCl₃

- Molecular Weight : 197.39 g/mol

- CAS Number : 75-64-9

BrCCl₃ is a colorless liquid at room temperature with a sweet odor. It is primarily used in organic synthesis and as a solvent but has raised concerns due to its toxic effects.

Mechanisms of Toxicity

BrCCl₃ exhibits hepatotoxic properties, significantly affecting liver function. Studies have shown that it induces lipid peroxidation and oxidative stress in liver cells, leading to cellular damage. The compound's toxicity is often compared to that of carbon tetrachloride (CCl₄), with BrCCl₃ demonstrating approximately three times the degree of liver microsomal lipid peroxidation compared to CCl₄ .

Key Mechanisms:

- Oxidative Stress : BrCCl₃ generates reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

- Cytochrome P450 Interaction : The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of toxic metabolites that contribute to its hepatotoxic effects .

1. Hepatotoxicity in Animal Models

A study investigated the effects of BrCCl₃ on male rats, focusing on histopathological alterations over time after exposure. The results indicated significant liver damage characterized by necrosis and inflammation. Interestingly, the study suggested that stimulated hepatocellular regeneration could play a role in recovery from BrCCl₃-induced damage .

| Study | Dose | Observations |

|---|---|---|

| Slater et al. (1966) | Low dose | Induced significant liver damage; noted regeneration capabilities in rats |

| Recent Study (2021) | Varying doses | Confirmed oxidative stress and lipid peroxidation; observed recovery mechanisms |

2. Comparative Toxicology

Research comparing BrCCl₃ with other halogenated compounds has shown that while both BrCCl₃ and CCl₄ are hepatotoxic, BrCCl₃'s effects are more pronounced in certain contexts due to its unique metabolic pathways .

Health Implications

The implications of BrCCl₃ exposure extend beyond laboratory settings. Epidemiological studies have suggested potential links between exposure to brominated trihalomethanes (including BrCCl₃) and increased risks of various cancers, particularly liver and bladder cancer .

Exposure Routes:

- Inhalation : Common in occupational settings where BrCCl₃ is used.

- Dermal Absorption : Significant during activities such as cleaning or maintenance involving this compound.

- Ingestion : Possible through contaminated drinking water or food sources.

Propiedades

IUPAC Name |

bromo(trichloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrCl3/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNQFQFUQLJSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023930 | |

| Record name | Bromotrichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Insoluble in water; [HSDB] | |

| Record name | Bromotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

105 °C | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALL PROP IN ALCOHOL & ETHER, MISCIBLE WITH MANY ORG LIQUIDS, Very soluble in ether and ethanol | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.012 @ 25 °C | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

39.0 [mmHg], 39 mm Hg at 25 °C | |

| Record name | Bromotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cardiac arrhythmia, possibly aggravated by elevated levels of catecholamines due to stress ... is suggested as the cause of these adverse responses, which may lead to death. /Fluorocarbons/ | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS HEAVY LIQUID | |

CAS No. |

75-62-7 | |

| Record name | Bromotrichloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrichloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, bromotrichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotrichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrichloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKJ30QXM63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-5.7 °C | |

| Record name | BROMOTRICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.